molecular formula C17H25NO5 B14008422 Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate CAS No. 6416-88-2

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate

Cat. No.: B14008422
CAS No.: 6416-88-2
M. Wt: 323.4 g/mol
InChI Key: LKLYQPRLMQYMGS-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate is a benzoate ester derivative featuring a substituted amino group at the para position of the aromatic ring. Its structure includes a 3,3-diethoxypropyl chain and a formyl group attached to the nitrogen atom.

Properties

CAS No.

6416-88-2

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 4-[3,3-diethoxypropyl(formyl)amino]benzoate

InChI

InChI=1S/C17H25NO5/c1-4-21-16(22-5-2)11-12-18(13-19)15-9-7-14(8-10-15)17(20)23-6-3/h7-10,13,16H,4-6,11-12H2,1-3H3

InChI Key

LKLYQPRLMQYMGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCN(C=O)C1=CC=C(C=C1)C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3,3-diethoxypropylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Ethyl 4-aminobenzoate is dissolved in an appropriate solvent, such as ethanol.

    Step 2: 3,3-diethoxypropylamine is added to the solution, followed by the slow addition of formic acid.

    Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Step 4: The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound 3,3-Diethoxypropyl, formylamino ~353.4 (estimated) Ethoxy, formyl, benzoate ester Synthetic intermediate, ligand design
Ethyl 4-aminobenzoate Amino 165.19 Amino, benzoate ester Local anesthetic precursor (e.g., benzocaine)
Ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (Compound 3, PDB 6ER5) 3-(4-Nitrophenyl)-3-oxopropyl ~370.3 Nitrophenyl, ketone, benzoate ester Trypanothione reductase inhibitor
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-ylphenethyl ~363.4 Pyridazine, phenethylamino, benzoate ester Bioactive screening (e.g., kinase inhibitors)
Ethyl 4-{[2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate Isoindole-1,3-dione, phenylpropanoyl 442.47 Isoindole dione, benzoate ester Synthetic intermediate, enzyme modulation

Key Differences and Implications

Electronic and Steric Effects
  • The formyl group adds electrophilic character, making it reactive toward nucleophiles (e.g., in Schiff base formation) .
  • In contrast, the nitrophenyl group in compound 3 (PDB 6ER5) is strongly electron-withdrawing, which may stabilize charge-transfer interactions in enzyme binding .

Spectroscopic and Analytical Insights

While direct data for the target compound are lacking, analogs in and provide methodology for characterization:

  • NMR : Ethoxy protons (3,3-diethoxypropyl) would appear as a triplet (~1.2 ppm for CH3) and quartet (~3.5 ppm for CH2), while the formyl proton resonates near 8–10 ppm .
  • MS : The molecular ion peak (m/z ~353) would confirm the molecular weight, with fragmentation patterns revealing loss of ethoxy or formyl groups .

Biological Activity

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate, a compound with the CAS number 6416-88-2, has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly its antioxidant and gastroprotective effects, as well as its cytotoxicity in various studies.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C17H25NO and a molecular weight of approximately 323.3841 g/mol. The structure includes an ethyl ester group and a substituted amino group that may contribute to its biological activities .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antioxidant properties and gastroprotective effects. The following sections detail these findings.

Antioxidant Activity

The compound exhibits significant antioxidant activity as demonstrated through various assays:

  • DPPH Assay : this compound showed a strong ability to scavenge DPPH radicals.
  • FRAP Assay : The compound demonstrated reducing power in the Ferric Reducing Antioxidant Power (FRAP) assay.
  • Nitric Oxide Scavenging : It effectively reduced nitric oxide levels in vitro.
  • Metal Chelating Activity : The compound also displayed metal chelating properties, which are crucial for preventing oxidative stress .

Gastroprotective Effects

A notable study investigated the gastroprotective effects of the compound in rats. The findings indicated:

  • Dosage and Administration : Rats were divided into groups receiving different dosages (5, 10, and 20 mg/kg) of the compound or Omeprazole as a control.
  • Gastric Mucosal Protection : this compound significantly reduced gastric lesions induced by ethanol. Microscopic examination revealed protection of gastric mucosa characterized by:
    • Increased mucus secretion
    • Elevated pH levels in gastric contents
    • Enhanced superoxide dismutase (SOD) activity
    • Decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

Cytotoxicity Studies

Cytotoxicity was evaluated using the MTT assay on WRL68 cell lines. The results indicated an IC50 value greater than 100 µg/mL, suggesting low cytotoxic potential at tested concentrations. Additionally, no acute toxicity was observed even at high doses (up to 1000 mg/kg) .

Case Studies and Research Findings

  • Gastroprotective Study : A comprehensive study assessed the protective effects against ethanol-induced gastric lesions. Results showed that pretreatment with the compound led to significant improvements in gastric mucosal integrity and reductions in inflammatory markers.
  • Antioxidant Mechanism Investigation : Further research focused on elucidating the mechanisms underlying its antioxidant effects, highlighting its role in modulating oxidative stress pathways.

Data Summary Table

Activity TypeMethodologyKey Findings
AntioxidantDPPH, FRAPSignificant radical scavenging ability
Nitric Oxide ScavengingReduced nitric oxide levels
Metal ChelatingEffective metal ion chelation
GastroprotectiveEthanol-induced lesions modelReduced gastric lesions; increased mucus secretion
Histological analysisImproved gastric mucosal integrity
CytotoxicityMTT AssayIC50 > 100 µg/mL; low toxicity at high doses

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